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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the single-channel water

permeability of CHIP28, also known as Aquaporin-1 (AQP1). CHIP28 is a water channel

protein crucial for rapid water transport across cell membranes in various tissues.[1][2][3][4][5]

[6][7] Accurate measurement of its single-channel water permeability is essential for

understanding its physiological function and for the development of potential therapeutic

modulators.

Two primary methods are detailed here: the stopped-flow light scattering assay using

reconstituted proteoliposomes and the Xenopus oocyte swelling assay.

Stopped-Flow Light Scattering with Reconstituted
Proteoliposomes
This in vitro method offers a controlled environment for measuring water permeability by

reconstituting purified CHIP28 into artificial lipid vesicles (proteoliposomes).[8][9][10][11] The

principle involves subjecting these proteoliposomes to a hyperosmotic gradient, which causes

water to exit the vesicles, leading to their shrinkage. This change in volume is detected as an

increase in light scattering.[8][12]
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Figure 1: Experimental workflow for measuring CHIP28 water permeability using the stopped-
flow light scattering assay.

Materials:

Purified CHIP28 protein

Lipids (e.g., POPC, POPG, Cholesterol in a 2:1:2 ratio)

Chloroform

Internal fluorophore (e.g., (5)6-carboxyfluorescein) (optional, for fluorescence quenching

method)

Reconstitution buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

Hyperosmotic buffer (Reconstitution buffer + 400 mM sucrose)

Detergent (e.g., n-octyl-β-D-glucopyranoside)

Size exclusion chromatography (SEC) column

Stopped-flow spectrophotometer

Procedure:

Liposome Preparation:

Dissolve lipids in chloroform to a final concentration of 25 mg/mL in a glass vial.[8]

Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

Hydrate the lipid film with reconstitution buffer (containing the fluorophore if using that

method) by vortexing.[8]

Subject the lipid suspension to several freeze-thaw cycles to form large unilamellar

vesicles (LUVs).[8]
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Extrude the LUVs through a polycarbonate filter (e.g., 100 nm pore size) to obtain vesicles

of a uniform size.[8]

Reconstitution of CHIP28:

Solubilize the purified CHIP28 protein with a detergent.

Mix the solubilized protein with the prepared liposomes at a specific protein-to-lipid ratio.

Remove the detergent slowly (e.g., by dialysis or using bio-beads) to allow the protein to

insert into the liposome membrane, forming proteoliposomes.

Separate the proteoliposomes from unincorporated protein and empty liposomes using a

suitable method like density gradient centrifugation or SEC.

Stopped-Flow Measurement:

Determine the average diameter of the proteoliposomes using dynamic light scattering.

[13]

Load one syringe of the stopped-flow instrument with the proteoliposome suspension and

the other with the hyperosmotic buffer.

Rapidly mix the two solutions. This will create an osmotic gradient, causing water to flow

out of the proteoliposomes and the vesicles to shrink.[8][12]

Measure the change in light scattering at a 90-degree angle (typically at a wavelength of

436 nm or 500 nm) over time.[13] Alternatively, if a fluorophore is encapsulated, measure

the increase in fluorescence due to self-quenching as the vesicle volume decreases.[8]

[11]

Data Analysis:

Fit the kinetic trace of the light scattering or fluorescence signal to a single exponential

function to obtain the rate constant (k).[13]

Calculate the osmotic water permeability coefficient (Pf) using the following equation:[13]

Pf = k * (V0 / A) * Vw * Δosm Where:
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k is the rate constant

V0 is the initial vesicle volume

A is the vesicle surface area

Vw is the molar volume of water (18 cm³/mol)

Δosm is the osmotic gradient

To determine the single-channel water permeability (pf), the number of active channels per

vesicle needs to be determined. This can be estimated from the protein-to-lipid ratio and

assuming a certain orientation of the inserted proteins. The equation is: pf = Pf / (Number

of channels per unit area)

Xenopus Oocyte Swelling Assay
This is an in vivo method that relies on the expression of CHIP28 in the plasma membrane of

Xenopus laevis oocytes.[2][14][15] The increased water permeability is measured by observing

the rate of oocyte swelling when transferred to a hypotonic solution.[14][16]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1177719?utm_src=pdf-body
https://en.wikipedia.org/wiki/Aquaporin
https://www.researchgate.net/figure/The-oocyte-swelling-assay-demonstrating-AQP1s-water-pore-function-After-transfer-into_fig1_6642201
https://www.researchgate.net/figure/Expression-of-CHIP28-water-channel-activity-in-Xenopus-oocytes-Oocytes-obtained-from_fig1_294738595
https://www.researchgate.net/figure/The-oocyte-swelling-assay-demonstrating-AQP1s-water-pore-function-After-transfer-into_fig1_6642201
https://ecocyte-us.com/xenopus-oocyte-swelling-assay/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oocyte Preparation

Swelling Assay

Data Analysis

In vitro Synthesis of
CHIP28 cRNA

Microinjection of cRNA
into Xenopus Oocytes

Incubation of Oocytes for
Protein Expression

Transfer of Oocytes to
Hypotonic Solution

Recording of Oocyte
Swelling over Time

Measurement of Oocyte
Volume Change

Calculation of Osmotic Water
Permeability Coefficient (Pf)

Click to download full resolution via product page

Figure 2: Experimental workflow for the Xenopus oocyte swelling assay.
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Materials:

Xenopus laevis oocytes

CHIP28 cDNA in a suitable vector for in vitro transcription

In vitro transcription kit

Microinjection setup

Isotonic solution (e.g., Modified Barth's Saline - MBS)

Hypotonic solution (e.g., diluted MBS)

Video microscope with image analysis software

Procedure:

cRNA Preparation:

Linearize the plasmid containing the CHIP28 cDNA.

Synthesize capped cRNA using an in vitro transcription kit according to the manufacturer's

instructions.

Purify and quantify the cRNA.

Oocyte Microinjection:

Harvest and defolliculate Xenopus laevis oocytes.

Microinject a known amount of CHIP28 cRNA (e.g., 25-50 ng) into stage V-VI oocytes.[17]

As a control, inject an equivalent volume of sterile water.

Incubate the oocytes in isotonic MBS for 2-3 days to allow for protein expression and

insertion into the plasma membrane.

Swelling Assay:
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Place individual oocytes in a chamber filled with isotonic MBS.

Rapidly replace the isotonic solution with a hypotonic solution.[14]

Record the change in oocyte size over time using a video microscope.[16]

Data Analysis:

Use image analysis software to measure the oocyte's cross-sectional area or diameter at

regular intervals.[16]

Calculate the relative volume change over time.

The initial rate of swelling is proportional to the osmotic water permeability (Pf). Calculate

Pf using the following formula: Pf = [d(V/V0)/dt] * (V0 / A) * (1 / (Vw * Δosm)) Where:

d(V/V0)/dt is the initial rate of relative volume change

V0 is the initial oocyte volume

A is the oocyte surface area

Vw is the molar volume of water

Δosm is the osmotic gradient

Data Presentation
The following table summarizes reported values for the single-channel water permeability of

CHIP28 (AQP1). It is important to note that values can vary depending on the experimental

system, lipid composition, and calculation methods.
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Experimental
System

Method
Single-Channel
Permeability (pf) (x
10⁻¹⁴ cm³/s)

Reference

Reconstituted

Proteoliposomes

Stopped-flow

fluorescence

quenching

~20 [1]

Reconstituted

Proteoliposomes

Stopped-flow light

scattering
5.43 - 11.7 [18][19]

Xenopus Oocytes
Swelling Assay with

freeze-fracture EM
~1.4 [20]

Molecular Dynamics

Simulation

Hydrostatic pressure

difference
7.1 ± 0.9 [18][19]

Note on Calculation: The conversion from the macroscopic osmotic permeability coefficient (Pf)

to the single-channel permeability (pf) requires an accurate determination of the number of

functional channels in the membrane, which can be a source of variability.

Signaling Pathways and Logical Relationships
The function of CHIP28 is primarily a passive process driven by osmotic gradients. However, its

activity can be modulated. For instance, mercurial compounds can inhibit water transport by

binding to a specific cysteine residue near the pore.[4]

Modulation of CHIP28 Activity

Osmotic Gradient

CHIP28 (Active)drives

Water Transport
facilitates

CHIP28 (Inactive)Mercurial Compound

binds to Cys189
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Figure 3: Simplified diagram of CHIP28 function and inhibition.

These detailed protocols and accompanying information provide a robust framework for

researchers to accurately measure the single-channel water permeability of CHIP28, aiding in

the advancement of cellular physiology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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